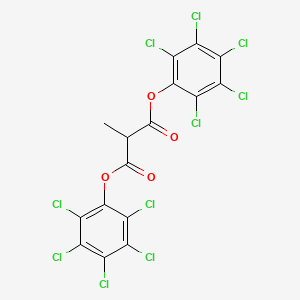![molecular formula C7H14O2 B14555010 2-{[(Butan-2-yl)oxy]methyl}oxirane CAS No. 61947-81-7](/img/structure/B14555010.png)
2-{[(Butan-2-yl)oxy]methyl}oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Butan-2-yl)oxy]methyl}oxirane is a chemical compound known for its unique structure and reactivity. It belongs to the class of oxiranes, which are three-membered cyclic ethers. The presence of the oxirane ring makes this compound highly reactive, particularly in nucleophilic substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Butan-2-yl)oxy]methyl}oxirane typically involves the reaction of butan-2-ol with epichlorohydrin in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxirane ring. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with continuous monitoring of temperature and pressure. The use of catalysts such as sodium hydroxide or potassium hydroxide is common to enhance the reaction rate and yield. The product is then purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(Butan-2-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can convert the oxirane ring into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a common method.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened alcohols or ethers.
Oxidation: The primary products are diols.
Reduction: The main product is the corresponding alcohol.
Scientific Research Applications
2-{[(Butan-2-yl)oxy]methyl}oxirane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Butan-2-yl)oxy]methyl}oxirane involves the nucleophilic attack on the oxirane ring, leading to ring-opening and subsequent reactions. The molecular targets include various nucleophiles such as amines, alcohols, and thiols. The pathways involved are primarily nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-methyloxirane
- 2-Methyl-1-butene oxide
- 1,2-Epoxy-2-methylbutane
Uniqueness
2-{[(Butan-2-yl)oxy]methyl}oxirane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other oxiranes. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61947-81-7 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-(butan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C7H14O2/c1-3-6(2)8-4-7-5-9-7/h6-7H,3-5H2,1-2H3 |
InChI Key |
YLBPGQWJOLSWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[Di(propan-2-yl)amino]methyl}-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14554938.png)
![4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid](/img/structure/B14554947.png)


![14-(Cyclohexylimino)dispiro[5.1.5~8~.1~6~]tetradecan-7-one](/img/structure/B14554972.png)
![3-[(4-Carbamoylbenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14554974.png)
![6-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14554984.png)


![N-[2-(dimethylamino)ethyl]-N-ethylnitramide;perchloric acid](/img/structure/B14554992.png)


![5-([1,1'-Biphenyl]-4-yl)-1-methyl-3-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14555003.png)
